molecular formula C9H10BrNO2 B14725764 N-(2-bromo-6-methoxyphenyl)acetamide CAS No. 5473-03-0

N-(2-bromo-6-methoxyphenyl)acetamide

Cat. No.: B14725764
CAS No.: 5473-03-0
M. Wt: 244.08 g/mol
InChI Key: QLEOCAHPCDUGFN-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-methoxyphenyl)acetamide (CAS: 5473-03-0) is an acetamide derivative featuring a bromine atom at the 2-position and a methoxy group at the 6-position of the phenyl ring. Its molecular formula is C₉H₁₀BrNO₂, with a molar mass of 244.09 g/mol . The bromine substituent introduces steric bulk and electron-withdrawing effects, while the methoxy group acts as an electron-donating moiety, influencing both physicochemical properties and biological interactions.

Properties

CAS No.

5473-03-0

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

N-(2-bromo-6-methoxyphenyl)acetamide

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-9-7(10)4-3-5-8(9)13-2/h3-5H,1-2H3,(H,11,12)

InChI Key

QLEOCAHPCDUGFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-bromo-6-methoxyphenyl)acetamide typically involves the acylation of 2-bromo-6-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, minimizing the need for large batch reactors .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: N-(2-azido-6-methoxyphenyl)acetamide, N-(2-thiocyanato-6-methoxyphenyl)acetamide.

    Oxidation: N-(2-hydroxy-6-methoxyphenyl)acetamide.

    Reduction: N-(2-bromo-6-methoxyphenyl)ethylamine.

Scientific Research Applications

Chemistry: N-(2-bromo-6-methoxyphenyl)acetamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor antagonists .

Medicine: this compound derivatives have shown potential as anti-inflammatory and analgesic agents. They are being investigated for their ability to modulate pain and inflammation pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various chemical processes .

Mechanism of Action

The mechanism of action of N-(2-bromo-6-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group on the phenyl ring allow it to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Acetamides

Anti-Cancer Acetamide Derivatives

Several acetamides with substituted phenyl or heteroaromatic groups exhibit potent anti-cancer activity (Table 1). For example:

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related derivatives (compounds 39–40) showed remarkable activity against HCT-1, SF268, and MCF-7 cancer cell lines via MTT assays .
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a specific FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils .

Key Structural Differences :

  • The target compound lacks the quinazoline-sulfonyl or pyridazinone moieties present in anti-cancer analogs, which are critical for kinase or receptor targeting.
  • The bromine at the 2-position in the target compound may enhance lipophilicity compared to para-substituted bromophenyl derivatives.
Table 1: Anti-Cancer Acetamides
Compound Name Substituents/Features Activity (Cell Lines) Reference
N-(2-Bromo-6-methoxyphenyl)acetamide 2-Br, 6-OCH₃ Not reported
Compound 38 4-OCH₃, pyrrolidinyl-quinazoline-sulfonyl HCT-1, SF268, MCF-7
N-(4-Bromophenyl)-pyridazinone derivative 4-Br, pyridazinone-FPR2 agonist Human neutrophils

Antimicrobial and Antifungal Acetamides

Acetamides with sulfonamide or heterocyclic groups demonstrate broad-spectrum activity:

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48) showed efficacy against gram-positive bacteria .
  • N-(thiazol-2-yl)acetamide (49) and N-(6-chloropyridin-2-yl)acetamide (50) exhibited antifungal properties .

Key Structural Differences :

  • The target compound lacks the piperazinyl-sulfonyl or thiazole/pyridine groups essential for microbial target engagement.
  • The methoxy group in the target may reduce membrane permeability compared to halogenated or hydrophobic substituents in antimicrobial analogs.

Analgesic and Enzyme-Targeting Acetamides

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) displayed analgesic activity comparable to paracetamol .
  • N-(5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl)acetamide is a selective MAO-A inhibitor (IC₅₀ = 0.028 mM) .

Key Structural Differences :

  • The target compound’s bromine and methoxy groups may limit its interaction with cyclooxygenase (COX) or monoamine oxidase (MAO) compared to chlorinated or sulfonamide-containing analogs.

Physicochemical and Structural Comparisons

Table 2: Substituent Effects on Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 2-Br, 6-OCH₃ 244.09 Moderate lipophilicity
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-CH₃, CCl₃ 285.57 High crystallinity
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Y501-6210) Bromo, formyl, phenoxy 406.27 Enhanced reactivity (formyl)
  • Steric Effects : The 2-bromo substituent may hinder rotation around the acetamide bond, influencing conformational stability compared to unsubstituted analogs.

Pharmacological and Industrial Implications

  • Drug Design : The target compound’s structure offers a template for developing selective kinase inhibitors or antimicrobial agents by introducing sulfonamide or heterocyclic groups .

Q & A

Basic: What are the optimized synthetic routes for N-(2-bromo-6-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves coupling 2-bromoacetyl bromide with substituted anilines. For example, equimolar 2-bromoacetyl bromide and 2-bromo-6-methoxyaniline can be stirred in distilled water at pH 9–10 (maintained with 15% Na₂CO₃) for 2 hours. The precipitate is filtered, washed, and dried . Alternatively, refluxing in ethanol with acetic acid for 6 hours under anhydrous conditions may improve purity, as seen in analogous acetamide syntheses . Key variables include:

  • pH control : Higher pH (9–10) minimizes side reactions like hydrolysis of the bromoacetyl group .
  • Solvent choice : Aqueous systems favor faster precipitation, while ethanol reflux enhances crystallinity .
  • Purification : Recrystallization in ethanol removes unreacted starting materials .

Basic: How can researchers characterize this compound using spectroscopic methods?

Answer:
A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at ~δ 3.8–4.0 ppm and acetamide carbonyl carbons at ~δ 168–170 ppm. Bromine’s inductive effect deshields adjacent aromatic protons .
  • IR spectroscopy : Confirm amide C=O stretching at ~1650–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
  • Mass spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 258–260, accounting for bromine isotopes) .

Advanced: What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is widely used. Key steps include:

  • Data collection : High-resolution (≤ 0.8 Å) data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • Structure solution : Use SHELXD for phase problem resolution via direct methods .
  • Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain C-Br bond lengths to 1.89–1.93 Å, as observed in related bromophenylacetamides .
  • Validation : Check for outliers in the Ramachandran plot and R-factor convergence (< 5%) .

Advanced: How can computational docking studies predict the biological activity of this compound?

Answer:
Molecular docking with AutoDock Vina or Schrödinger Suite can assess binding affinity to target proteins (e.g., antimicrobial enzymes):

  • Ligand preparation : Optimize the compound’s 3D structure using DFT (B3LYP/6-31G* level) to assign partial charges .
  • Protein selection : Use crystal structures from the PDB (e.g., penicillin-binding proteins for antimicrobial studies) .
  • Docking parameters : Set grid boxes to encompass active sites (e.g., 20 ų) and run 50 genetic algorithm iterations .
  • Validation : Compare results with experimental IC₅₀ values from MTT assays .

Advanced: How should researchers address contradictory spectral or crystallographic data for this compound?

Answer:
Discrepancies often arise from polymorphism or solvent effects. Mitigation strategies include:

  • Re-crystallization : Test multiple solvents (e.g., ethanol vs. acetone) to isolate different polymorphs .
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., C-H···O vs. Br···π contacts) to explain packing variations .
  • Cross-validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD Conformer Generator) .

Advanced: What role does the bromine substituent play in the reactivity of this compound?

Answer:
Bromine acts as both a directing group and a leaving agent:

  • Electrophilic substitution : The -Br meta to -OCH₃ directs incoming electrophiles to the para position .
  • Nucleophilic displacement : In basic conditions, Br can be replaced by nucleophiles (e.g., -OH or -NH₂) to generate derivatives .
  • Steric effects : The bulky bromine atom influences conformational flexibility, as seen in torsional angles from XRD data (e.g., C-Br-C-C dihedral angles ~120°) .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .
  • Column chromatography : Employ silica gel with hexane:ethyl acetate (3:1) for complex mixtures .
  • HPLC : Reverse-phase C18 columns (acetonitrile:water gradient) resolve closely related impurities .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Derivatization : Synthesize analogs (e.g., replacing Br with Cl or modifying the methoxy group) .
  • Biological assays : Test antimicrobial activity via microdilution (MIC ≤ 25 µg/mL indicates potency) .
  • QSAR modeling : Use Gaussian or COSMO-RS to correlate logP values with membrane permeability .

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